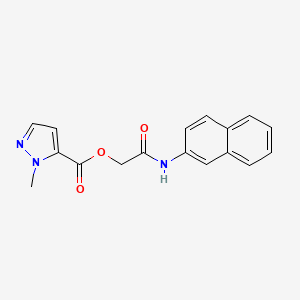
2-(naphthalen-2-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-NAPHTHYLAMINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthylamino group, an oxoethyl group, and a pyrazole carboxylate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-NAPHTHYLAMINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-NAPHTHYLAMINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Biological Activity
The compound 2-(naphthalen-2-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and structure-activity relationships, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N2O3. Its structure features a naphthalene ring, an amino group, and a pyrazole scaffold. The presence of these functional groups suggests diverse interactions with biological targets, which can be leveraged for therapeutic applications.
Biological Activity
Research indicates that pyrazole derivatives, including This compound , exhibit a variety of biological activities:
- Anti-inflammatory Properties : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Analgesic Effects : Some studies suggest that these compounds can alleviate pain through modulation of pain pathways.
- Antitumor Activity : The compound's structure may allow it to interact with cancer cell signaling pathways, contributing to its antitumor effects.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Modulation of pain receptors | |
| Antitumor | Interference with cancer cell proliferation |
Structure-Activity Relationship (SAR)
The unique arrangement of functional groups in This compound enhances its biological activity. The naphthalene moiety contributes to hydrophobic interactions, potentially improving membrane permeability and bioavailability.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that similar pyrazole derivatives exhibited significant inhibition of inflammatory markers in vitro. The presence of the naphthalene ring was crucial for enhancing anti-inflammatory effects through better receptor binding affinity .
- Antitumor Efficacy : Another research highlighted that compounds with similar structural features were effective against various cancer cell lines, suggesting that the naphthalene and pyrazole components play a vital role in their antitumor mechanisms .
Synthesis Methods
The synthesis of This compound can be achieved through several methods:
- Condensation Reactions : The reaction between naphthalene derivatives and pyrazole carboxylic acids under acidic conditions.
- Esterification : Utilizing carboxylic acid derivatives to form esters with alcohols containing naphthalene moieties.
These methods allow for the modification of various functional groups to tailor the compound for specific applications.
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-20-15(8-9-18-20)17(22)23-11-16(21)19-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
VJZYIDZZAHOQEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















